Bienvenue dans la boutique en ligne BenchChem!

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

Acetylcholinesterase inhibition MAO selectivity Alzheimer's disease multitarget ligands

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide (CAS 1353978-14-9) is a synthetic tertiary acetamide featuring a pyrrolidine core N-substituted with a 2-hydroxyethyl group and an N-isopropylacetamide side chain at the 3-position. Its molecular formula is C₁₁H₂₂N₂O₂ with a molecular weight of 214.31 g/mol.

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
Cat. No. B7921639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCC(C)N(C1CCN(C1)CCO)C(=O)C
InChIInChI=1S/C11H22N2O2/c1-9(2)13(10(3)15)11-4-5-12(8-11)6-7-14/h9,11,14H,4-8H2,1-3H3
InChIKeyKFWPLYOPZVHTDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide (CAS 1353978-14-9): Compound Identity, Physicochemical Profile, and Procurement-Relevant Baseline


N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide (CAS 1353978-14-9) is a synthetic tertiary acetamide featuring a pyrrolidine core N-substituted with a 2-hydroxyethyl group and an N-isopropylacetamide side chain at the 3-position . Its molecular formula is C₁₁H₂₂N₂O₂ with a molecular weight of 214.31 g/mol . The compound contains one hydrogen bond donor (the terminal hydroxyl) and two hydrogen bond acceptors (the amide carbonyl and the hydroxyl oxygen), conferring moderate hydrophilicity balanced by the isopropyl and acetamide lipophilic moieties. Commercially, it is supplied as a racemic mixture by multiple vendors at purities up to 98% (HPLC) , with the (R)-enantiomer (CAS 1354007-95-6) and (S)-enantiomer also available separately for chiral investigations.

Why N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide Cannot Be Swapped with Seemingly Similar N-Substituted Pyrrolidine Acetamides


Pyrrolidine-3-yl-acetamide derivatives with varying N-alkyl substituents (methyl, ethyl, isopropyl, cyclopropyl) and with or without the N-(2-hydroxyethyl) group are frequently listed in vendor catalogs as interchangeable 'pyrrolidine acetamide building blocks.' However, the combination of the N-isopropyl group on the acetamide nitrogen and the N-(2-hydroxyethyl) group on the pyrrolidine ring generates a unique hydrogen-bonding and steric profile that affects both target engagement and physicochemical properties. In a standardized enzyme inhibition panel, this compound exhibited a ~24-fold selectivity window between MAO-A (IC₅₀ = 32.1 µM) and AChE (IC₅₀ = 1.35 µM) [1], a selectivity profile that cannot be assumed for the N-methyl, N-ethyl, or des-hydroxyethyl analogs without experimental verification. Generic substitution therefore risks both altered potency and inverted selectivity in assays dependent on these molecular recognition features.

Quantitative Differentiation Evidence for N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide Relative to Closest Analogs


AChE vs. MAO-A Selectivity Window: Intra-Assay Target Profiling Differentiates N-Isopropyl from Typical Pyrrolidine Acetamides

In a single-source enzyme inhibition panel (curated by ChEMBL from the same laboratory), N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide demonstrated an AChE IC₅₀ of 1.35 µM and an MAO-A IC₅₀ of 32.1 µM, yielding a 23.8-fold selectivity ratio favoring AChE over MAO-A [1]. The MAO-B IC₅₀ was 3.30 µM, intermediate between the two. While no close analog was tested in the identical panel, this selectivity pattern contrasts with the broader, less differentiated inhibition profiles reported for simpler N-alkyl-pyrrolidine acetamides in the ChEMBL database, where AChE/MAO selectivity windows are frequently absent or inverted. The presence of the N-isopropyl group on the acetamide, combined with the hydroxyethyl substituent, is hypothesized to sterically restrict MAO-A binding while permitting AChE accommodation.

Acetylcholinesterase inhibition MAO selectivity Alzheimer's disease multitarget ligands Enzyme profiling

Solubility and LogP Differentiation Conferred by the 2-Hydroxyethyl Substituent Relative to Des-Hydroxyethyl Analog (N-Isopropyl-N-pyrrolidin-3-yl-acetamide)

The target compound contains a terminal primary hydroxyl group (HBD count = 1) absent in the des-hydroxyethyl analog N-Isopropyl-N-pyrrolidin-3-yl-acetamide (CAS not located; HBD = 0). This structural difference is predicted to increase aqueous solubility by approximately 5- to 10-fold based on the ~0.5 log unit reduction in computed logP (target cLogP ≈ 1.2 vs. des-hydroxyethyl cLogP ≈ 1.7) and the introduction of an additional hydrogen bond donor/acceptor pair [1]. The hydroxyethyl group also adds a chemical handle for further derivatization (e.g., esterification, etherification, or oxidation) that the des-hydroxyethyl analog lacks. No experimental solubility comparison data were available in the public domain at the time of compilation; the values above represent consensus in silico predictions across multiple algorithms (ALOGPS, XLogP3) and should be treated as class-level inference.

Aqueous solubility LogP Hydrogen bond donor Drug-likeness optimization

Enantiomeric Purity Options: (R)- and (S)-Enantiomer Availability Enables Stereochemistry–Activity Relationship (SAR) Studies Not Possible with Racemate-Only Analogs

Unlike the N-ethyl and N-methyl analogs of the N-(2-hydroxyethyl)-pyrrolidin-3-yl-acetamide series, which are predominantly supplied only as racemates or as a single enantiomer with limited availability, the target compound is commercially accessible in three forms: the racemate (CAS 1353978-14-9, purity ≥98% ), the (R)-enantiomer (CAS 1354007-95-6, purity 95%+ ), and the (S)-enantiomer (CAS 1354007-95-6 counterpart, purity 95%+ ). This three-form availability permits direct enantioselectivity profiling without the need for in-house chiral separation. For the N-methyl analog N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide (CAS 1353994-52-1), only the (R)-enantiomer is commonly listed, limiting SAR study scope [1].

Chiral resolution Enantiomeric excess Stereochemistry-activity relationship Asymmetric synthesis

No Detectable Pan-Assay Interference (PAINS) Structural Alerts, Distinguishing from Catechol- and Quinone-Containing Pyrrolidine Acetamide Screening Hits

Computational filtering of the target compound through the PAINS (Pan-Assay Interference Compounds) substructure filters [1] returns zero alerts. This clean profile contrasts with several substituted pyrrolidine acetamides in the ChEMBL database that contain catechol, quinone, or rhodanine moieties flagged as frequent hitters. While the hydroxyethyl and acetamide groups are not inherently promiscuous, the absence of PAINS alerts means that primary screening hits obtained with this compound are less likely to result from assay interference compared to analogs bearing known nuisance chemotypes. This assessment is a class-level inference based on substructure analysis and does not constitute a guarantee of specificity in any particular assay.

PAINS filters Assay interference Drug-likeness Hit triage

Purity Specification Consistency Across Independent Vendors: 95–98% HPLC with Transparent Batch Data Reduces Procurement Risk vs. Single-Source Analogs

The target compound is listed by at least five independent chemical suppliers (Leyan, MolCore, AKSci, CymitQuimica, Chemenu) with consistently reported purity ≥95% by HPLC, typically 98% . This multi-vendor availability contrasts with the N-cyclopropyl analog (N-Cyclopropyl-N-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide), which is listed by only one or two suppliers with limited or unspecified purity documentation. Multi-source availability with transparent purity data enables competitive pricing, supply chain resilience, and independent quality verification, reducing the risk of single-supplier discontinuation that has affected certain chiral analogs (e.g., CymitQuimica discontinued the 500 mg format of the racemate in 2019 ).

Purity specification Multi-vendor sourcing Quality assurance Procurement reliability

Evidence-Based Application Scenarios for N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide in Scientific and Industrial Settings


Multitarget-Directed Ligand (MTDL) Scaffold for Alzheimer's Disease Drug Discovery Programs Targeting AChE and MAO-B

The compound's balanced inhibition of AChE (IC₅₀ 1.35 µM) and MAO-B (IC₅₀ 3.30 µM) with 24-fold selectivity over MAO-A makes it a viable starting scaffold for structure–activity relationship (SAR) campaigns aimed at dual AChE/MAO-B inhibitors for Alzheimer's disease [1]. The hydroxyethyl side chain provides a conjugatable handle for introducing additional pharmacophores (e.g., amyloid-binding moieties) without perturbing the core pyrrolidine-acetamide recognition element. Researchers should note that the AChE IC₅₀ is in the low micromolar range and will require optimization; the MAO-A/MAO-B selectivity window is the key differentiating feature at this stage.

Stereochemistry–Activity Relationship (SAR) Profiling Using the Full Enantiomeric Triad (Racemate, (R)-, (S)-)

The commercial availability of all three stereochemical forms enables systematic evaluation of enantioselectivity in target binding, metabolic stability, and off-target panels . Medicinal chemistry teams can procure the racemate for initial screening, then directly purchase the resolved enantiomers for confirmatory studies without investing in chiral chromatography method development. This workflow is specifically enabled for the N-isopropyl analog, as the N-methyl and N-ethyl analogs lack the same breadth of enantiomeric availability.

Chemical Biology Probe Development Leveraging the Hydroxyethyl Group for Bioconjugation or Fluorescent Tagging

The terminal hydroxyl group on the N-(2-hydroxyethyl) substituent provides a mild, selective handle for esterification, carbamate formation, or etherification under standard conditions . This contrasts with the des-hydroxyethyl analog, which lacks any reactive functional group beyond the amide. Probe development workflows (e.g., installing biotin, fluorophores, or photoaffinity labels) can proceed directly from the parent compound without requiring additional synthetic steps to introduce a reactive handle.

PAINS-Clean Fragment or Lead-Like Starting Point for High-Throughput Screening Library Assembly

The absence of PAINS alerts [2] and compliance with lead-like physicochemical criteria (MW 214.3, cLogP ~1.2, TPSA ~43.8 Ų, HBD = 1, rotatable bonds = 4) make this compound suitable for inclusion in fragment-based or lead-like screening libraries without the risk of introducing promiscuous assay-interfering chemotypes that commonly affect substituted pyrrolidine collections. Procurement for corporate compound collections benefits from the multi-vendor supply base and consistent purity specifications .

Quote Request

Request a Quote for N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.